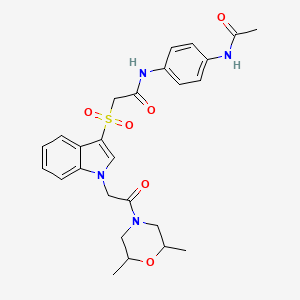

![molecular formula C20H20FN3O B2726691 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone CAS No. 754997-60-9](/img/structure/B2726691.png)

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

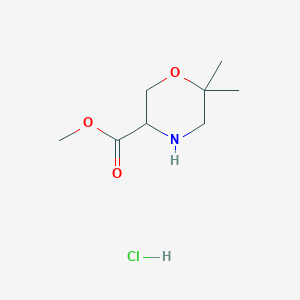

The compound “1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone” is a chemical compound with a molecular weight of 244.7 . It is a white to yellow solid and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13FN2O.ClH/c12-10-3-1-9 (2-4-10)11 (15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This indicates the presence of fluorophenyl and piperazinyl groups in the molecule . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for certain inhibitory effects .Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a molecular weight of 244.7 . It is stored at temperatures between 2-8°C .科学的研究の応用

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives exhibit a wide range of therapeutic applications due to their significant presence in several well-known drugs. These applications include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent uses. The flexibility of piperazine-based molecular fragments allows for the rational design of molecules for various diseases, highlighting the scaffold's potential in drug discovery. This is supported by extensive research into the modification of substituents on the piperazine ring, which significantly impacts the pharmacokinetic and pharmacodynamic properties of the resultant molecules (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Contribution to D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical in enhancing the potency and selectivity of binding affinity at D(2)-like receptors. This has implications for the development of antipsychotic agents, demonstrating the importance of piperazine and its derivatives in modifying neuroreceptor interactions (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).

Anti-mycobacterial Activity

Piperazine stands out for its versatility and significant role in anti-mycobacterial compounds, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the scaffold's utility in addressing global health challenges such as tuberculosis through the design of potent piperazine-based anti-TB molecules, which are crucial for developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

DNA Interaction and Imaging Applications

The ability of certain piperazine derivatives to bind to DNA's minor groove, specifically targeting AT-rich sequences, exemplifies the scaffold's potential in imaging and diagnostic applications. This interaction basis has led to the widespread use of Hoechst 33258 and its analogues as fluorescent DNA stains, facilitating chromosome and nuclear staining in plant cell biology, among other applications (U. Issar, R. Kakkar, 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O/c21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-3-1-2-4-19(16)24/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWJQXSESMNCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

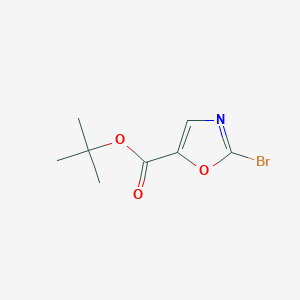

![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)

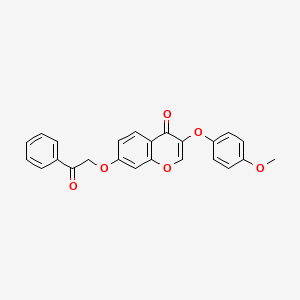

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

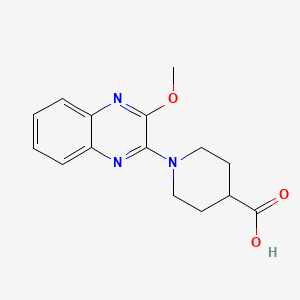

![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)